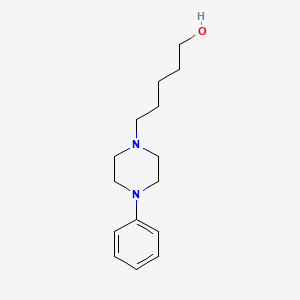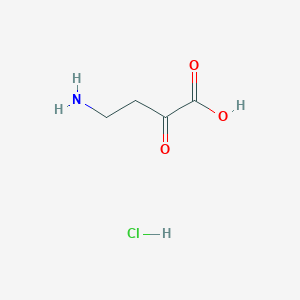![molecular formula C13H28O4Si B14355938 Ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate CAS No. 92234-07-6](/img/structure/B14355938.png)
Ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a complex structure with multiple functional groups, including an ester, an ether, and a trimethylsilyl group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion .
Industrial Production Methods
Industrial production methods for this compound may involve more efficient catalytic processes and continuous flow reactors to maximize yield and minimize waste. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate can undergo various chemical reactions, including:
Hydrolysis: Breaking down the ester bond to form the corresponding carboxylic acid and alcohol.
Oxidation: Converting the ether group to a carbonyl group.
Substitution: Replacing the trimethylsilyl group with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic reagents such as halides or amines.
Major Products
Hydrolysis: Ethanol and the corresponding carboxylic acid.
Oxidation: Formation of carbonyl compounds.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and ether groups can participate in hydrogen bonding and other interactions, while the trimethylsilyl group can enhance the compound’s stability and lipophilicity .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simpler ester with similar functional groups but lacking the trimethylsilyl group.
Methyl butyrate: Another ester with a different alkyl group.
Isopropyl butyrate: An ester with an isopropyl group instead of an ethyl group.
Uniqueness
Ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. The presence of the trimethylsilyl group enhances its stability and makes it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
92234-07-6 |
|---|---|
Fórmula molecular |
C13H28O4Si |
Peso molecular |
276.44 g/mol |
Nombre IUPAC |
ethyl 2-ethoxy-3,3-dimethyl-2-trimethylsilyloxybutanoate |
InChI |
InChI=1S/C13H28O4Si/c1-9-15-11(14)13(16-10-2,12(3,4)5)17-18(6,7)8/h9-10H2,1-8H3 |
Clave InChI |
VVDGUMJANSONAC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(C)(C)C)(OCC)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[1-(Dodecyloxy)-3-methoxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14355857.png)
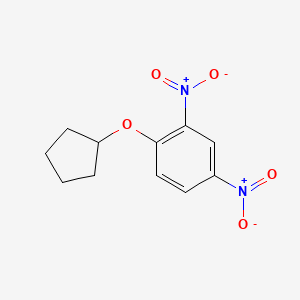
![4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B14355862.png)
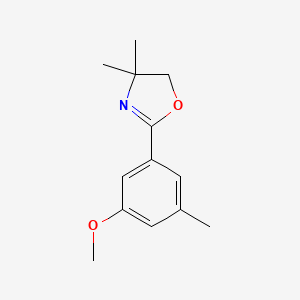
![[2-(3,4-Dichlorophenyl)cyclopropyl]urea](/img/structure/B14355886.png)
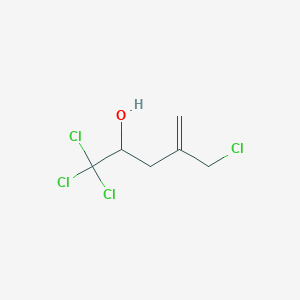
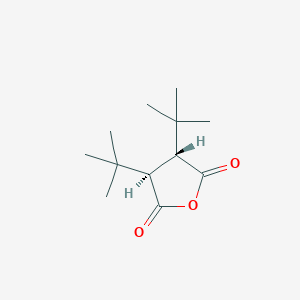
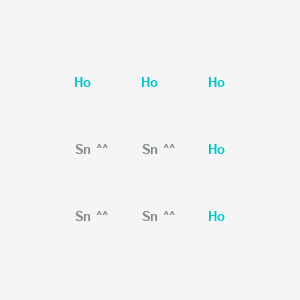

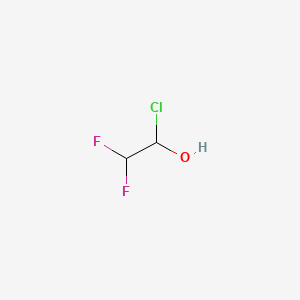
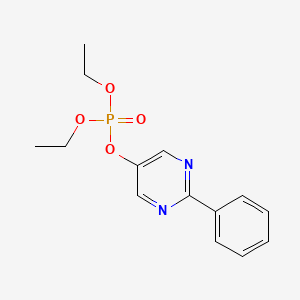
![Silane, [(1-methoxy-2-methylcyclopropyl)oxy]trimethyl-](/img/structure/B14355908.png)
